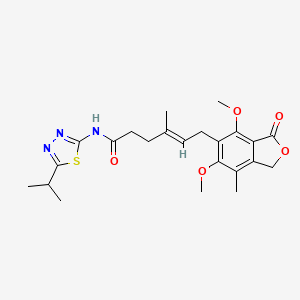

(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-methylhex-4-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-methylhex-4-enamide is a useful research compound. Its molecular formula is C23H29N3O5S and its molecular weight is 459.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-methylhex-4-enamide is a synthetic organic molecule with a complex structure that suggests potential biological activities. Its unique combination of functional groups—including methoxy groups, a ketone, and a thiadiazole moiety—positions it for various pharmacological applications.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C18H22O6 |

| Molecular Weight | 334.36 g/mol |

| CAS Number | 38877-93-9 |

| Purity | >95% (HPLC) |

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural components. Compounds with similar structures have been known to exhibit various pharmacological effects, including:

- Antimicrobial Activity : The presence of the thiadiazole ring is often associated with antimicrobial properties.

- Anti-inflammatory Properties : Methoxy-substituted aromatic compounds are frequently investigated for their anti-inflammatory effects.

- Potential Anticancer Activity : The dihydroisobenzofuran core has been linked to diverse pharmacological effects that may include anticancer activities.

The specific mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- The thiadiazole moiety may interact with specific enzymes or receptors involved in inflammatory pathways.

- The methoxy groups could enhance lipophilicity and bioavailability, facilitating cellular uptake and interaction with biological targets.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of similar compounds:

- Thiadiazole Derivatives : Research indicates that derivatives containing thiadiazole rings demonstrate significant antimicrobial and antifungal activities. For instance, a study highlighted the efficacy of thiadiazole derivatives against various bacterial strains, suggesting a similar potential for the target compound.

- Dihydroisobenzofuran Analogues : A comparative analysis of dihydroisobenzofuran derivatives revealed diverse pharmacological profiles, including anti-inflammatory and anticancer activities. These findings support the hypothesis that the target compound may exhibit enhanced selectivity and reduced side effects compared to simpler analogs .

- In Vitro Assays : Biological assays involving dose-response studies are essential for establishing the efficacy and safety profiles of this compound. Preliminary results suggest promising activity against specific cancer cell lines, warranting further investigation into its potential as an anticancer agent .

Future Directions

The unique structural features of this compound present opportunities for further research:

- Synthesis of Derivatives : Modifying the existing structure could lead to compounds with improved biological activity and specificity.

- Mechanistic Studies : Understanding the detailed mechanisms of action will provide insights into its therapeutic potential and application in drug development.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Its structural similarities to mycophenolic acid suggest that it may inhibit certain cancer cell lines. The mechanism of action typically involves the inhibition of cell proliferation and induction of apoptosis in malignant cells. For instance, research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer types, including breast and lung cancers .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Research shows that it can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of the thiadiazole moiety is believed to enhance its interaction with microbial targets, leading to increased efficacy .

Anti-inflammatory Effects

Additionally, the compound has been studied for its anti-inflammatory properties. It is suggested that it may reduce inflammatory markers in vitro and in vivo models. This effect could be beneficial for treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .

Synthetic Pathways

The synthesis of (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-methylhex-4-enamide typically involves multi-step organic reactions. Key steps include:

- Formation of the Isobenzofuran core : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Thiadiazole moiety : This can be accomplished via condensation reactions with isopropyl thiocarbamide.

- Final Amide Formation : The final step involves coupling the amine with the acid derivative to form the amide bond.

Case Studies on Derivatives

Several derivatives of this compound have been synthesized and tested for enhanced biological activity. For example:

Properties

Molecular Formula |

C23H29N3O5S |

|---|---|

Molecular Weight |

459.6 g/mol |

IUPAC Name |

(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)hex-4-enamide |

InChI |

InChI=1S/C23H29N3O5S/c1-12(2)21-25-26-23(32-21)24-17(27)10-8-13(3)7-9-15-19(29-5)14(4)16-11-31-22(28)18(16)20(15)30-6/h7,12H,8-11H2,1-6H3,(H,24,26,27)/b13-7+ |

InChI Key |

FQNFQROYAYRAAU-NTUHNPAUSA-N |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=NN=C(S3)C(C)C)OC |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=NN=C(S3)C(C)C)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.